molecular formula C8H7NO B134679 5-Hydroxyindole CAS No. 1953-54-4

5-Hydroxyindole

Cat. No.: B134679
CAS No.: 1953-54-4
M. Wt: 133.15 g/mol
InChI Key: LMIQERWZRIFWNZ-UHFFFAOYSA-N
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Description

5-Hydroxyindole, also known as indol-5-ol, is an organic compound belonging to the class of hydroxyindoles. It is a structural analogue of indole, which is produced by bacterial degradation of L-tryptophan via the tryptophanase enzyme. This compound is known for its biological activity and is found in various pharmacologically active agents and natural products .

Mechanism of Action

Target of Action

The primary target of 5-Hydroxyindole (5-HI) is the L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut, thereby influencing intestinal motility .

Mode of Action

5-HI interacts with its primary targets, the L-type calcium channels, by activating them . This activation leads to an acceleration of gut contractility . Moreover, 5-HI can stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Biochemical Pathways

5-HI is produced by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies . The biochemical pathway involving 5-HI affects gut motility and serotonin production .

Pharmacokinetics

It is known that oral administration of 5-htp results in the detection of 5-hi in fecal samples of healthy volunteers, indicating its absorption and metabolism in the gut .

Result of Action

The action of 5-HI leads to significant molecular and cellular effects. It accelerates gut contractility, which significantly accelerates the total gut transit time (TGTT) when administered orally in rats . On a cellular level, 5-HI stimulation results in a significant increase in serotonin production .

Action Environment

Environmental factors, such as the presence of gut bacteria and pH levels, influence the action of 5-HI. A wide variety of gut bacteria can metabolize 5-HTP to 5-HI, showing interindividual variation . Moreover, the production of 5-HI is inhibited upon pH reduction in in vitro studies , indicating that the acidity of the environment can influence the efficacy and stability of 5-HI.

Biochemical Analysis

Biochemical Properties

A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-Hydroxyindole via the tryptophanase (TnaA) enzyme . This conversion represents a regulatory mechanism by which the gut microbiota alters intestinal physiology .

Cellular Effects

This compound has been found to significantly influence cell function. For instance, it slows the desensitization of the 5-HT3 receptor-mediated ion current in N1E-115 neuroblastoma cells . Moreover, it has been shown to stimulate intestinal motility via its action on L-type calcium channels located on the colonic smooth muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It accelerates gut contractility via activation of L-type calcium channels . Furthermore, this compound stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the production of this compound is inhibited upon pH reduction in in vitro studies

Dosage Effects in Animal Models

When administered orally in rats, this compound significantly accelerates the total gut transit time

Metabolic Pathways

This compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms It interacts with various enzymes and cofactors in this metabolic pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxyindole can be achieved through the Nenitzescu synthesis, which involves the cycloaddition reaction of quinones and enamines. Calcium iodide is used as a catalyst in this reaction, offering advantages such as non-toxicity, simplicity in work-up, and functional group tolerance . The reaction proceeds well in polar solvents like dichloromethane, cyclopentyl methyl ether, and γ-valerolactone .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, where microbial cell factories are used to convert indole into its derivatives. This method is advantageous due to its sustainability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which have significant biological activities .

Comparison with Similar Compounds

  • 3-Hydroxyindole
  • 2,3-Hydroxyindole
  • 4,5-Dihydroxyindole

Comparison: 5-Hydroxyindole is unique due to its specific hydroxylation at the 5-position, which imparts distinct biological activities compared to other hydroxyindoles. For instance, while 3-hydroxyindole and 2,3-hydroxyindole are also biologically active, their effects and applications differ due to variations in their molecular structures .

Properties

IUPAC Name

1H-indol-5-ol
Source PubChem
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InChI

InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIQERWZRIFWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00173187
Record name 5-Hydroxyindole
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Molecular Weight

133.15 g/mol
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CAS No.

1953-54-4
Record name 5-Hydroxyindole
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Record name 5-Hydroxyindole
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Record name 5-Hydroxyindole
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Record name 5-hydroxyindole
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Record name 5-HYDROXYINDOLE
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Synthesis routes and methods

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.
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Q & A

Q1: What is 5-hydroxyindoleacetic acid (5-HIAA) and why is it important in the context of neuroendocrine tumors?

A1: 5-HIAA is the primary metabolite of serotonin, a neurotransmitter found in high concentrations in some neuroendocrine tumors, particularly those originating in the small intestine [, ]. Measuring urinary 5-HIAA levels is a valuable tool for diagnosing and monitoring these tumors [, , , ].

Q2: What are some challenges associated with the traditional method of measuring 5-HIAA in urine?

A2: Traditionally, 5-HIAA was measured in 24-hour urine collections. This method posed challenges like patient compliance with collection, variability in urine output, and potential interference from dietary factors or medications [, , ].

Q3: Have newer methods been developed to overcome the limitations of urine 5-HIAA measurements?

A3: Yes, blood-based assays for 5-HIAA have been developed, offering a more convenient and potentially accurate alternative to urine testing [, ]. Studies show that plasma and serum 5-HIAA levels correlate well with urine levels [].

Q4: Can you elaborate on the role of 5-hydroxyindole in the context of serotonin metabolism in the brain?

A4: Several studies highlight the intricate relationship between 5-hydroxyindoles, particularly serotonin and 5-HIAA, and brain function [, , , , , ]. Research suggests that factors like dietary intake [, ], specific drugs [, , , , ], and even environmental conditions [] can influence brain tryptophan levels, ultimately affecting serotonin and 5-HIAA levels, with potential implications for brain function and neurotransmission.

Q5: How do changes in brain norepinephrine (NE) levels affect this compound levels?

A5: Inhibiting dopamine β-hydroxylase, an enzyme crucial for NE synthesis, leads to decreased NE levels in the brain [, ]. This decrease is associated with increased brain 5-hydroxyindoleacetic acid (5-HIAA) and 5-hydroxytryptamine (serotonin) levels, suggesting a potential interaction between NE and serotonin synthesis pathways in the brain [, ].

Q6: Is there a connection between brain tryptophan levels and this compound synthesis?

A6: Yes, brain tryptophan availability plays a crucial role in this compound synthesis [, , , , ]. Studies show that factors influencing brain tryptophan uptake, such as dietary intake, drug administration, or metabolic conditions like diabetes, can significantly impact brain serotonin and 5-HIAA levels [, , , , ].

Q7: Are there specific analytical techniques for measuring 5-hydroxyindoles in biological samples?

A7: Researchers utilize various analytical techniques, including high-performance liquid chromatography (HPLC) with different detection methods like fluorescence, chemiluminescence, and mass spectrometry, to accurately measure and analyze 5-hydroxyindoles in biological samples [, , , , , , , ].

Q8: Can you explain the importance of analytical method validation in this compound research?

A8: Validating analytical methods is essential to ensure the accuracy, precision, and reliability of this compound measurements in various biological samples [, ]. This rigorous process involves assessing parameters like linearity, sensitivity, specificity, and recovery, guaranteeing the quality and reliability of research findings.

Q9: How does the structure of this compound relate to its function and potential applications?

A9: While the provided research primarily focuses on 5-HIAA as a biomarker for neuroendocrine tumors and serotonin metabolism, understanding the structure-activity relationship (SAR) of 5-hydroxyindoles is crucial for developing potential drugs targeting specific biological processes [, ]. Further research exploring the SAR of this compound derivatives could lead to identifying compounds with improved pharmacological properties.

Q10: What is the significance of this compound in the broader context of indole chemistry and its applications?

A10: this compound serves as a fundamental building block in indole chemistry, playing a vital role in synthesizing various biologically active compounds, including pharmaceuticals and natural products [, ]. Understanding its reactivity and developing efficient synthetic methods are essential for advancing drug discovery and material science.

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